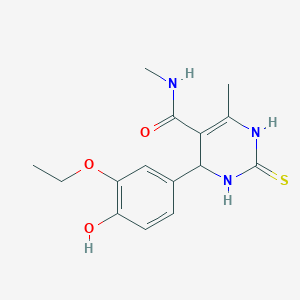
4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of small GTPases. This compound has gained significant attention in recent years due to its potential use in cancer research and therapy.
Mecanismo De Acción
4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 inhibits the activity of Rho GTPases by binding to their inactive GDP-bound form. This prevents the activation of Rho GTPases, which are known to promote cytoskeletal rearrangements and cell migration. Inhibition of Rho GTPases can also lead to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell migration and invasion, leading to the suppression of tumor growth and metastasis. 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 has also been shown to inhibit the production of pro-inflammatory cytokines, which can lead to the suppression of inflammation in diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 in lab experiments is its specificity for Rho GTPases. This allows researchers to specifically target these proteins without affecting other cellular processes. However, one limitation of using 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864. One potential direction is the development of more potent and selective inhibitors of Rho GTPases. Another direction is the investigation of the potential use of 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the role of Rho GTPases in other diseases, such as cardiovascular disease and neurological disorders, could be further investigated using 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864.
Métodos De Síntesis
The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 2,6-dimethylthiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to yield 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 has been extensively studied for its potential use in cancer research and therapy. This compound has been shown to inhibit the activity of Rho GTPases, which are known to play a critical role in cancer cell migration and invasion. Inhibition of these proteins can lead to the suppression of tumor growth and metastasis. 4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 1864 has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propiedades
Nombre del producto |
4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
|---|---|
Fórmula molecular |
C15H19N3O3S |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
4-(3-ethoxy-4-hydroxyphenyl)-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H19N3O3S/c1-4-21-11-7-9(5-6-10(11)19)13-12(14(20)16-3)8(2)17-15(22)18-13/h5-7,13,19H,4H2,1-3H3,(H,16,20)(H2,17,18,22) |
Clave InChI |
FCBPFSROBUOSAF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC)O |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-[(4-iodophenyl)amino]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B297559.png)



![N-(4-bromobenzyl)-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297568.png)
![Methyl 4-(2-{[(4-bromobenzyl)(phenylsulfonyl)amino]acetyl}carbohydrazonoyl)benzoate](/img/structure/B297570.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide](/img/structure/B297574.png)
![N-(4-bromobenzyl)-N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297575.png)
![N-(4-bromobenzyl)-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297576.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297577.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297578.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B297579.png)
![2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B297581.png)
![N-(2-bromophenyl)-2-[(2,4-dichlorobenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B297582.png)